molecular formula C7H6FN3 B12973007 6-(Aminomethyl)-5-fluoronicotinonitrile

6-(Aminomethyl)-5-fluoronicotinonitrile

Cat. No.: B12973007
M. Wt: 151.14 g/mol
InChI Key: YEDLLCRQTCTWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)-5-fluoronicotinonitrile is a chemical compound that belongs to the class of fluorinated nicotinonitriles This compound is characterized by the presence of an aminomethyl group at the 6th position and a fluorine atom at the 5th position on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5-fluoronicotinonitrile typically involves multi-step organic reactions. One common method includes the fluorination of a nicotinonitrile precursor followed by the introduction of the aminomethyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution patterns.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-fluoronicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce aminomethyl derivatives.

Scientific Research Applications

6-(Aminomethyl)-5-fluoronicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(Aminomethyl)-5-fluoronicotinonitrile exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoronicotinonitrile: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.

    6-(Aminomethyl)nicotinonitrile:

Uniqueness

6-(Aminomethyl)-5-fluoronicotinonitrile is unique due to the combined presence of both the aminomethyl group and the fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-(aminomethyl)-5-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C7H6FN3/c8-6-1-5(2-9)4-11-7(6)3-10/h1,4H,3,10H2

InChI Key

YEDLLCRQTCTWLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CN)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.